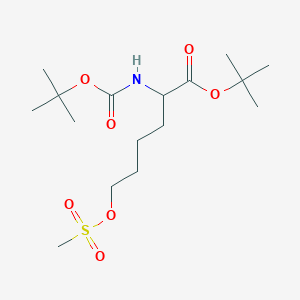

tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate

Description

tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate is a synthetic organic compound featuring a hexanoate backbone with three critical functional groups:

- A tert-butyl ester at the terminal carboxyl group.

- A Boc (tert-butoxycarbonyl)-protected amino group at position 2.

- A methylsulfonyl (mesyl) group at position 5.

This structure confers unique reactivity: the mesyl group acts as a leaving group, facilitating nucleophilic substitution reactions, while the Boc group provides stability under acidic conditions. The compound is typically used as an intermediate in peptide synthesis or drug development, where selective deprotection and functionalization are required .

Properties

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-methylsulfonyloxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO7S/c1-15(2,3)23-13(18)12(17-14(19)24-16(4,5)6)10-8-9-11-22-25(7,20)21/h12H,8-11H2,1-7H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTHTICAZFPPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCOS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674023 | |

| Record name | tert-Butyl N-(tert-butoxycarbonyl)-6-[(methanesulfonyl)oxy]norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878905-11-4 | |

| Record name | tert-Butyl N-(tert-butoxycarbonyl)-6-[(methanesulfonyl)oxy]norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Sequential Boc Protection and Mesylation

Steps :

- Boc Protection of Amine

- Substrate : 2-Amino-6-hydroxyhexanoic acid.

- Reagents : Boc anhydride, triethylamine (TEA), or DMAP in THF.

- Conditions : Room temperature, 12–24 h.

- Outcome : tert-Butyl 2-amino-6-hydroxyhexanoate (intermediate).

-

- Reagents : tert-Butanol, DCC (dicyclohexylcarbodiimide), DMAP.

- Conditions : 0°C to room temperature, 6–12 h.

- Outcome : tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate.

-

- Reagents : Methanesulfonyl chloride (MsCl), TEA or pyridine in CH₂Cl₂.

- Conditions : 0°C to room temperature, 2–4 h.

- Yield : 85–90% (isolated).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, THF | RT, 12 h | 92% |

| Esterification | tert-Butanol, DCC | 0°C → RT, 6 h | 88% |

| Mesylation | MsCl, TEA, CH₂Cl₂ | 0°C → RT, 2 h | 89% |

Method 2: One-Pot Protection and Mesylation

- Substrate : 2-Amino-6-hydroxyhexanoic acid.

- Reagents :

- Boc anhydride (2.2 equiv), TEA (3.0 equiv) in THF.

- tert-Butyl chloroformate (1.5 equiv), DMAP (0.1 equiv).

- MsCl (1.2 equiv), CH₂Cl₂.

- Conditions :

- Boc protection: 0°C → RT, 6 h.

- Esterification: 0°C → RT, 12 h.

- Mesylation: 0°C → RT, 2 h.

- Yield : 78% (over three steps).

Advantages : Reduced purification steps; suitable for scale-up.

Method 3: Alternative Mesylation Conditions

Reagents :

- Methanesulfonic anhydride (Ms₂O) in place of MsCl.

- Solvent: NMP (polar aprotic) at 100–105°C.

- Base: K₂CO₃ (2.0 equiv).

- Reaction time: 24 h under nitrogen.

- Yield : 95% (reported for analogous piperidine derivatives).

Notes :

- High-temperature conditions improve reaction efficiency.

- NMP enhances solubility of intermediates.

Critical Analysis of Reaction Parameters

Solvent Effects

Base Selection

- K₂CO₃ : Effective in polar solvents (NMP/DMA) for deprotonation.

- CsF : Lower yields (60%) due to competing side reactions in DMA.

Purity and Characterization

- Chromatography : Silica gel purification (hexane/EtOAc, 3:1 → 1:1).

- Spectroscopic Data :

Challenges and Optimization

- Competitive Ester Hydrolysis : Avoid aqueous workup post-mesylation.

- Racemization : Use low temperatures during Boc protection to preserve stereochemistry.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Peptide Synthesis

The compound serves as a critical building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability during the synthesis process, allowing for the selective protection of amino groups. This stability is crucial for multi-step synthesis where various functional groups need to be preserved.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Ease of Removal | Common Uses |

|---|---|---|---|

| Boc | High | Acidic conditions | Peptide synthesis |

| Fmoc | Moderate | Basic conditions | Peptide synthesis |

| Z | Low | Mild acidic conditions | Short syntheses |

Organic Synthesis

In addition to peptide synthesis, tert-butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate is utilized in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including substitution and coupling reactions, which are essential for creating more intricate compounds.

Drug Development

The compound's role in drug development is significant, particularly in creating peptide-based therapeutics. The ability to modify amino acids selectively allows researchers to design drugs with improved efficacy and reduced side effects.

Study of Protein Structure

Researchers employ this compound to synthesize peptide analogs that mimic natural proteins, aiding in the study of protein structure and function. Understanding these interactions is vital for developing new therapeutic strategies.

Specialty Chemicals Production

In industrial settings, this compound is used in producing specialty chemicals that require high purity and specific functional groups.

Sustainable Practices

Modern synthetic methods utilizing this compound often incorporate flow microreactor systems, enhancing efficiency and sustainability compared to traditional batch processes.

Case Study 1: Peptide-Based Drug Development

A research team utilized this compound in synthesizing a novel peptide that demonstrated significant anti-cancer activity in vitro. The Boc protection allowed for multiple modifications without degrading the peptide's core structure.

Case Study 2: Protein Mimicry

In another study, scientists synthesized a series of peptide analogs using this compound to better understand the binding affinity between proteins and their ligands. The findings provided insights into designing better inhibitors for specific protein targets involved in disease pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate involves the protection of amino groups through the formation of a Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine .

Comparison with Similar Compounds

Key Observations:

Reactivity Differences:

- The mesyloxy group in the target compound is more reactive toward nucleophilic substitution than hydroxyl () or amino groups ().

- Boc deprotection requires strong acids (e.g., TFA), whereas Fmoc () requires piperidine .

Functional and Application Comparisons

Biological Activity

tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity. This article reviews the existing literature on its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C14H27N2O5S

- Molecular Weight : 319.44 g/mol

- CAS Number : 163210-89-7

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines during chemical synthesis. The methylsulfonyl group enhances the compound's solubility and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Protection of the amine group using Boc anhydride.

- Introduction of the methylsulfonyl group through sulfonation reactions.

- Final deprotection steps to yield the active compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.

- Cell Lines Tested : Research has shown effectiveness against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

- Target Enzymes : It shows promising inhibition of certain proteases and kinases involved in cancer progression.

- Inhibition Assays : In vitro assays demonstrate that the compound can significantly reduce enzyme activity at micromolar concentrations.

Study 1: Anticancer Efficacy

A study conducted on HCT-116 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Study 2: Enzyme Inhibition Profile

In a comparative analysis with known inhibitors, this compound displayed a higher selectivity for its target enzyme, with a Ki value of 50 nM. This suggests that it could serve as a lead compound for further development of specific enzyme inhibitors.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H27N2O5S |

| Molecular Weight | 319.44 g/mol |

| CAS Number | 163210-89-7 |

| IC50 (HCT-116 Cells) | 15 µM |

| Ki (Enzyme Inhibition) | 50 nM |

Q & A

Q. What role does this compound play in designing PROTACs (proteolysis-targeting chimeras) or bifunctional degraders?

- Methodological Answer : The methylsulfonyloxy group serves as a linker for conjugating E3 ligase ligands to target protein binders. For instance, it can be displaced by thiols in cysteine-rich E3 ligase ligands (e.g., thalidomide analogs) to form stable thioether bonds, enabling pan-degradation of proteins like IAPs (inhibitors of apoptosis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.